3-Hydroxyisovaleric acid

Biotin Status Clinical Diagnostics Metabolomics

3-Hydroxyisovaleric acid (3HIA, CAS 625-08-1), also designated β-hydroxy-β-methylbutyric acid or 3-hydroxy-3-methylbutanoic acid, is a C5-branched-chain hydroxy monocarboxylic acid (molecular formula C5H10O3, MW 118.13). Physically, it presents as a colorless to pale yellow liquid with a melting point of −80 °C (lit.), boiling point of 88 °C at 1 mmHg (lit.), density of 0.938 g/mL at 25 °C (lit.), and refractive index n20/D 1.4415.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 625-08-1
Cat. No. B140329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyisovaleric acid
CAS625-08-1
Synonyms3-hydroxyisovaleric acid
beta hydroxy beta methylbutyrate
beta-hydroxy beta-methylbutyrate
beta-hydroxy-beta-methylbutyrate
beta-hydroxyisovaleric acid
HMB-d6
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)O
InChIInChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)
InChIKeyAXFYFNCPONWUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyisovaleric Acid (CAS 625-08-1): Baseline Physicochemical and Functional Identity for Procurement


3-Hydroxyisovaleric acid (3HIA, CAS 625-08-1), also designated β-hydroxy-β-methylbutyric acid or 3-hydroxy-3-methylbutanoic acid, is a C5-branched-chain hydroxy monocarboxylic acid (molecular formula C5H10O3, MW 118.13) [1]. Physically, it presents as a colorless to pale yellow liquid with a melting point of −80 °C (lit.), boiling point of 88 °C at 1 mmHg (lit.), density of 0.938 g/mL at 25 °C (lit.), and refractive index n20/D 1.4415 [2]. Functionally, it is an endogenous metabolite derived exclusively from the leucine catabolic pathway via the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC), and its urinary excretion serves as a primary clinical biomarker for biotin deficiency and certain inborn errors of metabolism [3][4].

Why 3-Hydroxyisovaleric Acid Cannot Be Substituted with Structural Analogs in Critical Assays


Generic substitution with structurally analogous branched-chain hydroxy acids (e.g., 3-hydroxyisobutyric acid, 2-hydroxyisovaleric acid, or the calcium salt of HMB) is precluded by distinct metabolic origins, differential enzyme specificities, and divergent analytical behavior. 3-Hydroxyisovaleric acid originates exclusively from leucine catabolism and its accumulation is a direct and specific consequence of reduced methylcrotonyl-CoA carboxylase (MCC) activity [1]. In contrast, 3-hydroxyisobutyric acid arises from valine degradation, and 2-methyl-3-hydroxybutyric acid from isoleucine [2]. Consequently, only 3HIA serves as a validated biomarker for biotin status; other 3-hydroxy acids exhibit no such diagnostic utility [3]. Furthermore, the calcium salt form (Ca-HMB) is a dietary supplement with distinct bioavailability and pharmacokinetics, rendering it unsuitable for analytical or diagnostic substitution. The following quantitative evidence delineates the precise dimensions of differentiation that govern scientific and procurement selection.

Quantitative Differential Evidence for 3-Hydroxyisovaleric Acid Selection Over Closest Analogs


Diagnostic Sensitivity: 3-Hydroxyisovaleric Acid vs. Other Organic Acids as Biotin Deficiency Biomarkers

In a controlled human biotin-depletion study, only the urinary excretion of 3-hydroxyisovaleric acid (3HIA) and the abundance of holo-MCC/holo-PCC were capable of distinguishing biotin-deficient from biotin-sufficient states. In stark contrast, none of the other organic acids tested—including 3-hydroxyisobutyric acid, 2-hydroxyisovaleric acid, and various oxocarboxylic acids—served as useful markers of biotin status [1]. Furthermore, serum biotin concentration failed to decrease significantly during deficiency (P = 0.06), whereas urinary 3HIA excretion increased significantly (P < 0.0001) [2]. This establishes 3HIA as a functionally specific biomarker that cannot be substituted by any other organic acid in the panel.

Biotin Status Clinical Diagnostics Metabolomics

Metabolic Pathway Exclusivity: 3-Hydroxyisovaleric Acid vs. 3-Hydroxyisobutyric Acid and 2-Methyl-3-hydroxybutyric Acid

Isotope-labeled tracer experiments in rats definitively established that 3-hydroxyisovaleric acid is formed exclusively from the degradation of leucine. In the same study, 3-hydroxyisobutyric acid was derived solely from valine, and 2-methyl-3-hydroxybutyric acid from isoleucine [1]. Although all three acids accumulate concurrently during ketoacidosis with highly significant positive correlations between their excreted amounts [1], their distinct metabolic origins preclude functional interchangeability. This exclusivity is critical: inhibition of the leucine-specific enzyme methylcrotonyl-CoA carboxylase (MCC)—whether by biotin deficiency [2] or valproyl-CoA (IC50 = 1.36 mM) [3]—elevates only 3HIA, not the valine- or isoleucine-derived analogs.

Amino Acid Metabolism Ketoacidosis Isotopic Tracing

Quantitative Dynamic Range: 3-Hydroxyisovaleric Acid Excretion Increase During Biotin Depletion

Using a validated UPLC-MS/MS method, the mean urinary excretion rate of 3-hydroxyisovaleric acid (3HIA) in healthy adults before biotin depletion was quantified as 8.5 ± 3.2 mmol per mol creatinine. Following 28 days of experimentally induced marginal biotin deficiency via egg-white feeding, the mean excretion rate increased threefold [1]. This threefold dynamic range contrasts sharply with the static or non-significant changes observed for other organic acids under identical depletion conditions [2]. The magnitude and consistency of this increase render 3HIA a quantifiable, dose-responsive indicator of biotin status, whereas potential substitutes lack this validated quantitative relationship.

Biomarker Validation UPLC-MS/MS Clinical Chemistry

Analytical Sensitivity: LC-MS/MS Lower Limit of Quantification for 3-Hydroxyisovaleric Acid vs. 3-Hydroxybutyric Acid

In a validated LC-MS/MS method developed for simultaneous quantification in plasma, 3-hydroxyisovaleric acid exhibited substantially superior analytical sensitivity compared to the closely related ketone body 3-hydroxybutyric acid. The lower limit of quantification (LLOQ) for 3-hydroxyisovaleric acid was 0.008 µg/mL, whereas the LLOQ for 3-hydroxybutyric acid was 0.045 µg/mL—a 5.6-fold difference in detection capability [1]. The limit of detection (LOD) similarly favored 3HIA (0.003 µg/mL vs. 0.017 µg/mL). Although both metabolites were analyzed for Down syndrome screening, only 3-hydroxybutyric acid showed a statistically significant increase in affected pregnancies (p < 0.01); 3-hydroxyisovaleric acid did not [1]. This differential analytical behavior underscores that even when analytes are structurally similar, their detectability and clinical relevance are not interchangeable.

LC-MS/MS Method Validation Prenatal Screening

Diagnostic Performance: 3-Hydroxyisovaleric Acid Response to Leucine Challenge

The diagnostic utility of 3-hydroxyisovaleric acid is further amplified by a leucine challenge protocol. In a study of 11 healthy adults undergoing experimental biotin depletion, urinary 3HIA excretion increased significantly over time on the egg-white diet (P < 0.0001), and importantly, 3HIA excretion in response to an oral leucine challenge also increased significantly (P < 0.002) [1]. The authors concluded that 3HIA excretion after a leucine challenge is at least as sensitive as baseline 3HIA excretion for detecting marginal biotin deficiency [1]. No comparable functional challenge test exists for 3-hydroxyisobutyric acid, 2-hydroxyisovaleric acid, or the calcium HMB salt, as these compounds are not downstream of a biotin-dependent enzyme with a specific amino acid precursor amenable to challenge testing.

Leucine Challenge Biotin Status Functional Testing

Validated Application Scenarios for 3-Hydroxyisovaleric Acid Based on Differential Evidence


Clinical Diagnostic Assays for Biotin Deficiency and Inborn Errors of Metabolism

Urinary 3-hydroxyisovaleric acid is the only organic acid biomarker validated in controlled human studies to exhibit a statistically significant increase during biotin depletion (P < 0.0001), with a threefold mean rise from a baseline of 8.5 ± 3.2 mmol/mol creatinine [1]. This quantitative dynamic range and pathway specificity (exclusive to leucine/MCC) [2] make it irreplaceable for clinical laboratories developing or running diagnostic panels for biotin deficiency, biotinidase deficiency, holocarboxylase synthetase deficiency, isolated 3-methylcrotonyl-CoA carboxylase deficiency, and related organic acidurias [3]. Substitution with any other 3-hydroxy acid would yield false-negative results and invalidate the diagnostic assay.

Targeted Metabolomics and Biomarker Discovery Studies

For metabolomics researchers investigating branched-chain amino acid metabolism, the exclusivity of 3-hydroxyisovaleric acid to the leucine pathway—confirmed by isotope-labeled tracer studies—enables precise pathway-specific inference [2]. The compound's superior analytical sensitivity in LC-MS/MS (LLOQ 0.008 µg/mL vs. 0.045 µg/mL for 3-hydroxybutyric acid) [4] permits reliable quantification even in low-volume or low-concentration biospecimens. This combination of metabolic exclusivity and analytical detectability is not matched by 3-hydroxyisobutyric acid (valine pathway) or 2-methyl-3-hydroxybutyric acid (isoleucine pathway), which cannot substitute for leucine-pathway monitoring.

Functional Leucine Challenge Testing for Marginal Biotin Status

The leucine challenge protocol—wherein urinary 3HIA excretion is measured before and after oral leucine administration—provides a functional test of MCC activity that is at least as sensitive as baseline 3HIA measurement (P < 0.002 for post-challenge increase during deficiency) [5]. This application is unique to 3HIA; no equivalent challenge test exists for any structural analog, as they are not downstream of a biotin-dependent carboxylase with a specific, administrable amino acid precursor. Clinical research groups investigating subclinical or marginal biotin deficiency should procure 3HIA specifically for this validated functional assay.

Reference Standards for UPLC-MS/MS and GC-MS Method Development

Given the strong linear correlation (r = 0.97) between UPLC-MS/MS and GC-MS measurements of 3HIA in human urine [1], procurement of high-purity 3HIA is essential for laboratories developing, validating, or cross-calibrating analytical methods for organic acid profiling. The compound's well-characterized mass spectrometric fragmentation patterns and retention properties [6] support its use as a calibration standard. Alternative hydroxy acids exhibit different chromatographic behavior and fragmentation, precluding their use as surrogates for method development targeting 3HIA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyisovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.